

Application Notes and Protocols: Utilizing Org 25935 in a Ketamine-Induced Psychosis Model

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **Org 25935**, a selective Glycine Transporter 1 (GlyT1) inhibitor, in a ketamine-induced rodent model of psychosis. This model is a valuable tool for studying the pathophysiology of schizophrenia and for the preclinical evaluation of novel antipsychotic agents.

Introduction

Ketamine, a non-competitive NMDA receptor antagonist, is widely used to model psychosis in both human and animal studies.[1][2][3][4] Administration of sub-anesthetic doses of ketamine in rodents induces a range of behavioral abnormalities that mimic the positive, negative, and cognitive symptoms of schizophrenia.[1][2][5][6] This provides a robust platform to investigate the underlying neurobiology of psychosis and to screen potential therapeutic compounds.

Org 25935 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1) with an IC50 of 100 nM and negligible action on the GlyT2 transporter.[7][8] By blocking GlyT1, **Org 25935** increases the synaptic availability of glycine, a co-agonist at the NMDA receptor. This enhancement of NMDA receptor function is hypothesized to counteract the psychotomimetic effects of ketamine. Indeed, clinical studies have demonstrated that **Org 25935** can effectively attenuate ketamine-induced psychosis and perceptual alterations in healthy human subjects.[9]

These notes provide detailed protocols for establishing a ketamine-induced psychosis model in rodents and for evaluating the therapeutic potential of **Org 25935**.



Quantitative Data Summary

The following tables summarize the key quantitative data for **Org 25935** and its effects in the context of ketamine-induced psychosis models.

Table 1: Pharmacological Properties of Org 25935

Parameter	Value	Reference
Mechanism of Action	Selective GlyT1 Inhibitor	[10][11]
IC50 for GlyT1	100 nM	[7][8]
Action on GlyT2	Negligible	[7]
Bioavailability	Readily crosses the blood- brain barrier	[10]

Table 2: Dose-Dependent Effects of Org 25935 on Extracellular Glycine in Rats

Org 25935 Dose (i.p.)	Increase in Striatal Glycine	Reference
3 mg/kg	~25%	[1]
6 mg/kg	~80-87%	[1]
10 mg/kg	~130%	[1]

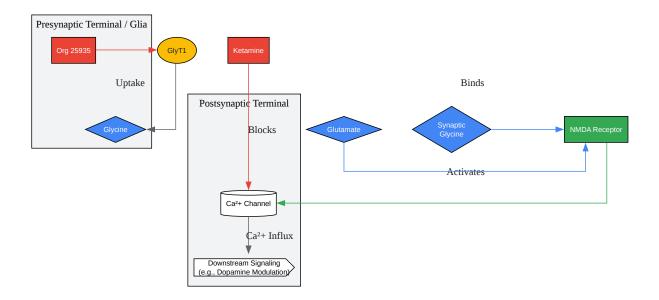
Table 3: Efficacy of Org 25935 in Attenuating Ketamine-Induced Effects in Humans

Outcome Measure	Effect Size (SD units)	Reference
Positive and Negative Syndrome Scale (PANSS)	0.71	[9][12]
Clinician Administered Dissociative Symptoms Scale (CADSS)	0.98	[9][12]



Signaling Pathway

The therapeutic rationale for using **Org 25935** in a ketamine-induced psychosis model is based on its modulation of the glutamatergic system, specifically at the NMDA receptor. The following diagram illustrates this proposed mechanism of action.



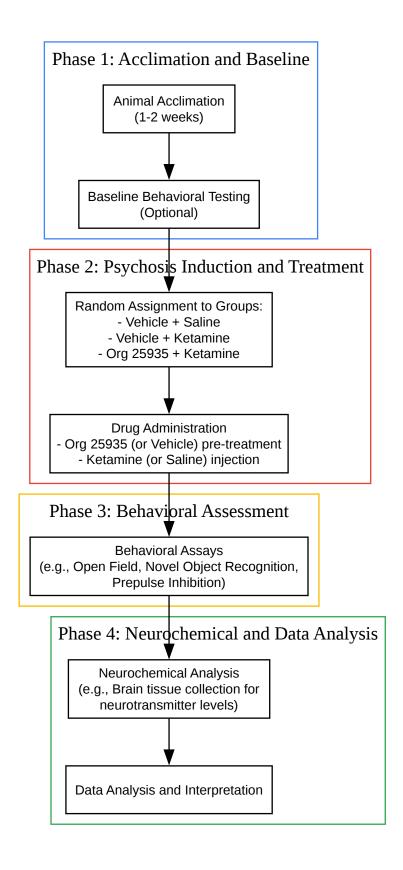
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Mechanism of Org 25935 in counteracting ketamine's effects.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of **Org 25935** in a rodent model of ketamine-induced psychosis.





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Workflow for evaluating Org 25935 in a ketamine psychosis model.



Experimental Protocols Animal Model and Housing

- Species: Male Wistar or Sprague-Dawley rats (250-300g) or male C57BL/6 mice (25-30g).
- Housing: House animals in groups of 2-4 per cage under a standard 12-hour light/dark cycle with ad libitum access to food and water.
- Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to
 the start of any experimental procedures. Handle the animals daily for several days leading
 up to the experiment to minimize stress.

Drug Preparation and Administration

- Org 25935: Dissolve Org 25935 in a vehicle such as 0.9% saline or distilled water. A common dose range for rats is 3-10 mg/kg administered intraperitoneally (i.p.).
- Ketamine: Dilute ketamine hydrochloride (e.g., 50 mg/ml solution) in 0.9% saline to the
 desired concentration. A typical dose for inducing psychosis-like behaviors in rats is 30
 mg/kg (i.p.).[6][10][11]
- Administration Schedule:
 - Administer Org 25935 (or vehicle) i.p.
 - Wait for a pre-determined pre-treatment time (e.g., 30-60 minutes) to allow for drug absorption and distribution.
 - Administer ketamine (or saline) i.p.
 - Begin behavioral testing after a specified onset time for ketamine's effects (e.g., 5-10 minutes).

Behavioral Assays

Apparatus: A square arena (e.g., 100x100 cm for rats, 50x50 cm for mice) with walls high
enough to prevent escape. The arena is typically divided into a central and a peripheral
zone.



Procedure:

- Place the animal in the center of the arena.
- Record its activity for a set duration (e.g., 15-30 minutes) using an automated videotracking system.

Parameters to Measure:

- Hyperlocomotion (Positive Symptom Model): Total distance traveled, ambulation frequency.
- Anxiety-like Behavior: Time spent in the center zone, number of entries into the center zone.
- Apparatus: The open field arena. Two identical objects (familiar objects) and one novel object are required.

Procedure:

- Habituation Phase: Allow the animal to explore the empty arena for 5-10 minutes for 2-3 consecutive days.
- Familiarization/Training Phase: Place two identical objects in the arena and allow the animal to explore for a set time (e.g., 5-10 minutes).
- Retention Interval: Return the animal to its home cage for a specific period (e.g., 1 hour).
- Test Phase: Replace one of the familiar objects with a novel object and allow the animal to explore for 5 minutes.

Parameter to Measure:

- Recognition Index: (Time exploring novel object) / (Total time exploring both objects) x
 100. A lower recognition index in ketamine-treated animals suggests cognitive impairment.
- Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to detect the animal's startle response.



• Procedure:

- Place the animal in the startle chamber and allow it to acclimate for 5 minutes with background noise.
- The session consists of trials with a startle pulse alone (e.g., 120 dB) and trials where a
 weaker prepulse (e.g., 75-85 dB) precedes the startle pulse by a short interval (e.g., 100
 ms).

Parameter to Measure:

% PPI: [1 - (Startle amplitude with prepulse) / (Startle amplitude without prepulse)] x 100.
 A reduction in PPI in ketamine-treated animals indicates a deficit in sensorimotor gating.

Neurochemical Analysis (Optional)

- Procedure:
 - Following behavioral testing, euthanize the animals.
 - Rapidly dissect brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum).
 - Flash-freeze the tissue in liquid nitrogen and store at -80°C.

Analysis:

- Use techniques such as High-Performance Liquid Chromatography (HPLC) or ELISA to quantify levels of neurotransmitters (e.g., dopamine, serotonin, glutamate, glycine) and their metabolites.
- Assess markers of oxidative stress (e.g., malondialdehyde, glutathione).

Conclusion

The ketamine-induced psychosis model in rodents is a well-established and translationally relevant paradigm for studying the neurobiological basis of schizophrenia and for the preclinical assessment of novel antipsychotics. The GlyT1 inhibitor **Org 25935**, by enhancing NMDA receptor function, presents a promising therapeutic strategy to ameliorate the behavioral and



cognitive deficits induced by ketamine. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy of **Org 25935** and other GlyT1 inhibitors in this model. Careful attention to experimental design, including appropriate controls and standardized procedures, is crucial for obtaining reliable and reproducible results.

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